molecular formula C22H32Cl2N2O5 B034374 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid CAS No. 111106-24-2

4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid

Cat. No. B034374
M. Wt: 475.4 g/mol
InChI Key: JLMNAIASRDQCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid, also known as DAPT, is a chemical compound that has been widely used in scientific research. DAPT is a γ-secretase inhibitor that has been shown to inhibit the Notch signaling pathway. The Notch signaling pathway plays an important role in cell differentiation, proliferation, and apoptosis. Inhibition of this pathway can affect the development and function of various tissues and organs in the body.

Mechanism Of Action

4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid inhibits the activity of γ-secretase, which is an enzyme that cleaves the transmembrane domain of Notch receptors. This prevents the release of the intracellular domain of Notch, which is necessary for the activation of downstream signaling pathways.

Biochemical And Physiological Effects

4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid has been shown to affect various cellular processes, including cell differentiation, proliferation, and apoptosis. It has also been shown to affect the development and function of various tissues and organs in the body, including the nervous system, cardiovascular system, and immune system.

Advantages And Limitations For Lab Experiments

4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid has several advantages for lab experiments, including its high potency and selectivity for γ-secretase inhibition. However, it also has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.

Future Directions

There are several future directions for research on 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid and the Notch signaling pathway. These include:
1. Development of more potent and selective γ-secretase inhibitors for therapeutic applications.
2. Investigation of the role of the Notch signaling pathway in the development and progression of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
3. Identification of the downstream targets of the Notch signaling pathway and their role in cellular processes.
4. Development of new methods for delivery of γ-secretase inhibitors to target tissues and organs.
5. Investigation of the potential side effects of γ-secretase inhibition and the development of strategies to mitigate these effects.
In conclusion, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid is a chemical compound that has been widely used in scientific research to study the Notch signaling pathway and its role in various cellular processes. It has potential therapeutic applications in cancer, Alzheimer's disease, and cardiovascular disease. Further research is needed to fully understand the mechanism of action of 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid and the Notch signaling pathway, as well as to develop more potent and selective γ-secretase inhibitors for therapeutic use.

Synthesis Methods

4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid can be synthesized by reacting 3,4-dichlorobenzoyl chloride with 5-amino-1-pentanol and then reacting the resulting compound with 3-methoxypropylamine and 4-methylpentylamine. The final product is obtained by reacting the intermediate compound with 5-oxopentanoic acid.

Scientific Research Applications

4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid has been widely used in scientific research to study the Notch signaling pathway and its role in various cellular processes. It has been shown to have potential therapeutic applications in cancer, Alzheimer's disease, and cardiovascular disease.

properties

CAS RN

111106-24-2

Product Name

4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid

Molecular Formula

C22H32Cl2N2O5

Molecular Weight

475.4 g/mol

IUPAC Name

4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C22H32Cl2N2O5/c1-15(2)6-4-11-26(12-5-13-31-3)22(30)19(9-10-20(27)28)25-21(29)16-7-8-17(23)18(24)14-16/h7-8,14-15,19H,4-6,9-13H2,1-3H3,(H,25,29)(H,27,28)

InChI Key

JLMNAIASRDQCNZ-UHFFFAOYSA-N

SMILES

CC(C)CCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)CCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

synonyms

4-[(3,4-dichlorobenzoyl)amino]-4-(3-methoxypropyl-(4-methylpentyl)carb amoyl)butanoic acid

Origin of Product

United States

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